(2S,3S)-2,3-dimethylmorpholine
Description
Stereochemical Significance of Morpholine (B109124) Derivatives in Contemporary Chemistry
Morpholine, a heterocyclic compound featuring both amine and ether functional groups, serves as a versatile scaffold in organic synthesis. When substituted, the morpholine ring can possess stereogenic centers, leading to the existence of multiple stereoisomers. The specific spatial arrangement of these substituents, or stereochemistry, is crucial as it dictates the molecule's three-dimensional shape and, consequently, its interactions with other chiral molecules.
The stereochemistry of substituted morpholines, such as the dimethylmorpholine series, has been a subject of interest. For instance, in 2-methylmorpholine, the methyl group predominantly assumes an equatorial position. cdnsciencepub.com In cis-2,6-dimethylmorpholine (B33440), both methyl groups are established as equatorial. cdnsciencepub.com The conformation of the morpholine ring, typically a chair form, and the orientation of its substituents are key factors influencing the molecule's reactivity and biological activity.
Importance of Chiral Scaffolds in Asymmetric Catalysis and Medicinal Chemistry
Chiral scaffolds, which are molecular frameworks with defined stereochemistry, are of paramount importance in both asymmetric catalysis and medicinal chemistry. In asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral product, as different enantiomers can have vastly different biological effects. wikipedia.org Chiral auxiliaries, which are temporary chiral groups incorporated into a substrate, are a key tool in achieving this selectivity. fiveable.menumberanalytics.com They create a chiral environment that favors the formation of one stereoisomer over another. fiveable.me
In medicinal chemistry, the chirality of a drug molecule is critical. Often, only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or even cause harmful side effects. fiveable.me Therefore, the synthesis of enantiomerically pure pharmaceutical compounds is a primary focus. Chiral morpholines are frequently incorporated into drug candidates to enhance their pharmacological profiles. sci-hub.senih.gov The morpholine moiety can improve properties like solubility and metabolic stability, and its versatile structure allows for the creation of a wide range of biologically active molecules. sci-hub.senih.govbiosynce.com
Overview of (2S,3S)-2,3-dimethylmorpholine within the Context of Chiral Heterocycles
This compound is a specific stereoisomer of 2,3-dimethylmorpholine (B2735255), a chiral heterocyclic compound. Its structure consists of a morpholine ring with two methyl groups attached to carbons 2 and 3, both with an 'S' configuration. This defined stereochemistry makes it a valuable building block in the synthesis of more complex chiral molecules.
Chiral morpholines, including this compound and its derivatives, are important intermediates in the synthesis of various bioactive compounds. For example, chiral 2-substituted morpholines are key components of several drug candidates. nih.govrsc.org The development of efficient methods for the synthesis of enantiomerically pure morpholines, such as through asymmetric hydrogenation, is an active area of research. nih.govrsc.orgrsc.org The specific stereochemistry of this compound allows it to be used as a precursor in the synthesis of targeted molecules with desired biological activities. smolecule.comevitachem.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 62302-32-3 bldpharm.com |
| Molecular Formula | C6H13NO bldpharm.com |
| Molecular Weight | 115.17 g/mol bldpharm.com |
| SMILES Code | C[C@@H]1NCCO[C@H]1C bldpharm.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62302-32-3 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethylmorpholine |
InChI |
InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
LTJFPCBECZHXNS-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OCCN1)C |
Canonical SMILES |
CC1C(OCCN1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2s,3s 2,3 Dimethylmorpholine
Enantioselective Synthetic Approaches to Morpholine (B109124) Skeletons
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For (2S,3S)-2,3-dimethylmorpholine, several enantioselective strategies have been developed to ensure the desired stereoisomer is obtained with high purity.
Cyclization Pathways from Chiral Amino Alcohols
A prevalent and effective method for constructing the chiral morpholine ring of this compound involves the cyclization of corresponding chiral amino alcohols. smolecule.comnih.gov This approach leverages the readily available pool of chiral amino alcohols as starting materials. nih.govsrce.hr The synthesis generally begins with a chiral amino alcohol which already possesses the desired stereochemistry at one of the carbon centers. frontiersin.org The morpholine ring is then formed through intramolecular cyclization, often facilitated by the introduction of a suitable two-carbon electrophile. chemrxiv.org
One specific strategy involves the reaction of a chiral amino alcohol with bromoethyldiphenylsulfonium triflate, which, after protection of the amine with a sulfinamide group, leads to the formation of the protected morpholine in high yields. researchgate.net Another approach utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide, providing a redox-neutral pathway to morpholines. chemrxiv.org The stereochemistry of the starting amino alcohol directly dictates the stereochemistry of the final morpholine product.
| Starting Material | Reagents | Key Step | Product |
| Chiral Amino Alcohol | Bromoethyldiphenylsulfonium triflate, Sulfinamide | Intramolecular Cyclization | Protected Morpholine |
| 1,2-Amino Alcohol | Ethylene sulfate, Potassium tert-butoxide | Redox-Neutral Cyclization | Morpholine |
Stereocontrolled Methylation Strategies at C2 and C3 Positions
Achieving the correct stereochemistry at both the C2 and C3 positions of the morpholine ring is crucial. Stereocontrolled methylation is a key strategy to install the two methyl groups with the desired (2S,3S) configuration. This can be accomplished through various methods, including the use of chiral auxiliaries or stereoselective catalysts.
One approach involves starting with a precursor that already contains one of the methyl groups in the correct stereochemical orientation. The second methyl group is then introduced using a stereoselective reaction. For instance, a strategy involving a directed C–H activation followed by a decarboxylative cross-coupling can be used to introduce substituents at specific positions with high stereocontrol. nih.govpnas.org While direct methylation at C2 and C3 of a pre-formed morpholine ring can be challenging, functionalizing the ring at these positions with other groups that can be later converted to methyl groups is a viable strategy.
Formation of Hydrochloride Salts from the Free Base
The final step in many synthetic routes is the formation of a stable, crystalline salt of the morpholine product, often the hydrochloride salt. This is typically achieved by treating the free base of this compound with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and diethyl ether. google.com The resulting hydrochloride salt often has improved handling and stability properties compared to the free base. smolecule.combiosynth.com The salt can then be isolated by filtration and purified by recrystallization. google.com
Novel Synthetic Routes and Methodological Advancements for Chiral Morpholines
The field of organic synthesis is continuously evolving, with a drive towards more efficient, safer, and environmentally friendly methods. The synthesis of chiral morpholines like this compound has benefited from these advancements.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to the use of less toxic reagents, solvent-free or more environmentally benign solvent systems, and atom-economical reactions.
Flow Chemistry and Continuous Processing for Synthesis Optimization
Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, better process control, and easier scalability compared to traditional batch processes. wuxiapptec.comnih.govdfc-kyoto.co.jp In a flow chemistry setup, reagents are continuously pumped through a reactor where they mix and react. wuxiapptec.com This allows for precise control over reaction parameters like temperature, pressure, and residence time. wuxiapptec.comdfc-kyoto.co.jp
For the synthesis of chiral morpholines, flow chemistry can be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The small reactor volumes in flow systems minimize the risks associated with hazardous reactions. wuxiapptec.com While specific applications of flow chemistry for the synthesis of this compound are not extensively detailed in the provided search results, the general advantages of this technology make it a promising area for future optimization of existing synthetic routes. mit.eduunimi.it The ability to safely perform reactions at high temperatures and pressures in flow reactors could also unlock new, more efficient synthetic pathways. wuxiapptec.com
Comparative Analysis of Synthetic Pathways for Related Chiral 2,3-Dimethylmorpholine (B2735255) Isomers
The stereoselective synthesis of chiral 2,3-dimethylmorpholine isomers represents a critical endeavor in organic chemistry, largely driven by the frequent appearance of the morpholine scaffold in a wide array of biologically active molecules. The precise control of stereochemistry at the C2 and C3 positions is paramount for achieving the desired biological activity and efficacy. Consequently, a variety of synthetic strategies have been devised to afford specific diastereomers of 2,3-disubstituted morpholines. This section offers a comparative analysis of prominent synthetic pathways for creating these valuable chiral building blocks.
Enantioselective Synthesis via Sharpless Asymmetric Epoxidation
A powerful and well-established method for installing the requisite stereocenters in 2,3-disubstituted morpholines is the Sharpless asymmetric epoxidation of an allylic alcohol. This methodology was effectively utilized in the enantioselective synthesis of the (2R,3R) and (2S,3S) enantiomers of 2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. nih.gov The cornerstone of this approach is the asymmetric epoxidation of a (E)-3-(3-chlorophenyl)-2-propen-1-ol precursor to generate a chiral epoxide. This intermediate, with its defined stereochemistry, is then carried through a series of transformations to furnish the final morpholine product. The high degree of enantioselectivity achieved with this method is principally governed by the selection of the chiral diethyl tartrate ligand employed during the epoxidation step. nih.gov
| Step | Reagent/Condition | Purpose |
| Asymmetric Epoxidation | Diethyl-D-tartarate, titanium isopropoxide, cumene (B47948) hydroperoxide | Establishes the key chiral centers in the epoxide intermediate. nih.gov |
| Ring Opening | An appropriate amine nucleophile | Opens the epoxide ring to generate an amino alcohol. |
| Cyclization | Base-mediated | Facilitates intramolecular ring closure to form the morpholine heterocycle. |
Base-Catalyzed Cascade Reaction from Chiral Epoxides
A highly efficient and atom-economical route to orthogonally protected 2,3-disubstituted morpholines is achievable through a base-catalyzed cascade reaction that commences with readily accessible chiral epoxides. sci-hub.stconsensus.app This one-pot, two-step process is initiated by the regio- and stereoselective opening of a chiral epoxide by the nitrogen atom of a carbamate. sci-hub.st The subsequently formed alkoxide intermediate undergoes an intramolecular SN2 displacement of a leaving group, leading to the formation of the morpholine ring. sci-hub.st In this elegant sequence, the stereochemistry at the C2 position is directly inherited from the starting chiral epoxide, whereas the stereocenter at the C3 position is established during a regiospecific 5-exo-tet cyclization that proceeds with an inversion of configuration. sci-hub.st A significant advantage of this strategy is its flexibility, allowing for access to all possible diastereoisomers by simply choosing the appropriate enantiomer of the starting epoxide. sci-hub.st
| Starting Material | Key Reagents | Key Features |
| Chiral Epoxide | Potassium tert-butoxide (KOtBu), tert-Butanol (tBuOH) | Enables a one-pot cascade reaction, is highly stereospecific, and provides access to all diastereomers. sci-hub.st |
Metal-Free One-Pot Synthesis from Aziridines
An alternative and environmentally conscious approach for the synthesis of 2,3-disubstituted morpholines involves the metal-free, one-pot reaction of aziridines with haloalcohols. semanticscholar.orgbeilstein-journals.org This method employs an inexpensive and readily available ammonium (B1175870) persulfate salt as an oxidant to trigger the ring-opening of the aziridine (B145994). semanticscholar.orgbeilstein-journals.org The reaction is proposed to proceed through a radical cation intermediate, which is then subjected to an SN2-type ring opening by the haloalcohol. semanticscholar.orgbeilstein-journals.org The final step involves an intramolecular cyclization of the resulting haloalkoxy amine in the presence of a base to yield the desired morpholine product. semanticscholar.orgbeilstein-journals.org The utilization of chiral aziridines as starting materials provides a direct pathway to optically pure morpholine derivatives. semanticscholar.orgbeilstein-journals.org
| Starting Material | Oxidant | Key Features |
| Chiral Aziridine | Ammonium persulfate | A metal-free, one-pot synthetic protocol that proceeds via a radical cation intermediate. semanticscholar.orgbeilstein-journals.org |
Comparative Summary of Synthetic Pathways
| Synthetic Pathway | Key Precursor | Method of Stereocontrol | Notable Advantages |
| Sharpless Asymmetric Epoxidation | Allylic Alcohol | Use of a chiral catalyst (diethyl tartrate) | Delivers high enantioselectivity. nih.gov |
| Base-Catalyzed Cascade Reaction | Chiral Epoxide | Utilization of the chiral pool (starting with a specific epoxide enantiomer) | Offers a concise, one-pot procedure and ready access to all possible diastereoisomers. sci-hub.st |
| Metal-Free Synthesis from Aziridines | Chiral Aziridine | Utilization of the chiral pool (starting with a specific aziridine enantiomer) | Employs metal-free conditions and is operationally straightforward. semanticscholar.orgbeilstein-journals.org |
Applications of 2s,3s 2,3 Dimethylmorpholine in Asymmetric Synthesis
(2S,3S)-2,3-dimethylmorpholine as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
In metal-catalyzed reactions, chiral ligands bind to a metal center to create a chiral catalyst complex. smolecule.com This complex then orchestrates the reaction, influencing reactivity and, most importantly, controlling the stereochemical outcome. The this compound molecule, with its two stereocenters, is a suitable candidate to act as such a ligand. smolecule.com
The effectiveness of a chiral ligand in asymmetric catalysis is rooted in its structural design. For morpholine-based ligands, several principles are key:
Symmetry: Many highly effective or "privileged" chiral ligands possess a C₂ axis of symmetry. nih.govwikipedia.org This feature is advantageous as it reduces the number of possible diastereomeric transition states during the catalytic cycle, which can simplify the reaction pathways and enhance enantioselectivity. nih.govnih.gov The this compound isomer possesses this C₂-symmetry.
Rigidity and Steric Hindrance: The morpholine (B109124) ring provides a rigid scaffold that holds the chiral directing groups—in this case, the two methyl groups—in a fixed spatial orientation. These substituents create a defined chiral pocket around the coordinated metal atom, sterically hindering certain approaches of the substrate and thereby forcing the reaction to proceed through a lower-energy transition state that leads to the desired enantiomer.
Coordinating Atoms: The nitrogen and oxygen atoms within the morpholine ring can act as Lewis basic sites to coordinate with a metal center. This bidentate or monodentate (via nitrogen) coordination is fundamental to forming the active chiral catalyst complex.
The combination of C₂-symmetry, steric bulk from the methyl groups, and the presence of coordinating heteroatoms makes the this compound framework a promising platform for developing effective chiral ligands.
While this compound is a strong candidate for creating enantioselective metal catalysts, detailed studies documenting its specific use are not widespread. However, the performance of closely related C₂-symmetric dimethylmorpholine isomers illustrates the potential of this ligand class. For instance, the (3S,5S)-3,5-dimethylmorpholine isomer has been successfully employed as a chiral auxiliary, which functions by coordinating to a metal cation, in diastereoselective [4+2]-cycloaddition reactions.
In a representative example, the zinc chloride-catalyzed cycloaddition utilizing a derivative of (3S,5S)-3,5-dimethylmorpholine proceeded with a high degree of stereochemical control, demonstrating how the chiral morpholine scaffold can effectively direct the formation of new stereocenters.
Table 1: Diastereoselective [4+2]-Cycloaddition using a (3S,5S)-3,5-dimethylmorpholine derivative as a Chiral Auxiliary
| Entry | Dienophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity |
| 1 | N-Crotonyl Derivative | ZnCl₂ | Dichloroethane | 100 | 61 | >95% |
This table illustrates the effectiveness of a C₂-symmetric dimethylmorpholine scaffold in a stereocontrolled reaction. Data sourced from a study on the (3S,5S) isomer.
The absolute configuration of a chiral ligand is paramount, as it directly dictates the chirality of the product in an asymmetric reaction. calis.edu.cn The specific (2S,3S) arrangement of the methyl groups on the morpholine ring creates a unique three-dimensional chiral space. When this ligand coordinates to a metal, this chirality is transferred to the catalytic site.
The interaction between the chiral catalyst and the prochiral substrate occurs via diastereomeric transition states that differ in energy. The (2S,3S)-ligand will stabilize the transition state leading to one enantiomer of the product while destabilizing the one leading to its mirror image. Consequently, the reaction proceeds preferentially through the lower-energy pathway, resulting in an enantiomeric excess (e.e.) of the favored product. If the enantiomeric ligand, (2R,3R)-2,3-dimethylmorpholine, were used under identical conditions, it would generate the opposite product enantiomer. This precise control, stemming directly from the ligand's inherent chirality, is the fundamental principle of asymmetric catalysis.
This compound as a Chiral Auxiliary in Stereocontrolled Organic Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Chiral morpholines are among the structures that can function as effective auxiliaries. researchgate.net
In this role, this compound would typically be covalently attached to a substrate, for example, by forming an amide with a carboxylic acid. The resulting molecule now contains a built-in source of chirality. In subsequent reactions, such as the alkylation of the α-carbon, the C₂-symmetric and sterically defined morpholine structure effectively shields one face of the molecule. This forces the incoming reagent (e.g., an electrophile) to approach from the less hindered face, leading to the formation of one diastereomer of the product in excess.
While specific examples detailing the use of this compound as a chiral auxiliary are limited in the literature, the utility of its C₂-symmetric cousin, (3S,5S)-3,5-dimethylmorpholine, in [4+2]-cycloadditions highlights the viability of this strategy. In such cases, the auxiliary imposes a rigid conformational bias that translates into high diastereoselectivity in the cycloadduct. After the reaction, the auxiliary can be removed through hydrolysis of the amide bond, yielding an enantiomerically enriched product.
Organocatalytic Applications Utilizing the this compound Scaffold
Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Chiral amines are a cornerstone of this field, frequently used to activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions.
The this compound scaffold possesses the key features of a potential organocatalyst:
A Secondary Amine: The nitrogen atom can react with aldehydes or ketones to form the key enamine or iminium ion intermediates.
Inherent Chirality: The (2S,3S) stereocenters provide the necessary chiral environment to differentiate between diastereomeric reaction pathways, enabling enantioselective transformations.
Structural Rigidity: The ring structure and cis-methyl groups offer a predictable and rigid framework, which is crucial for effective stereochemical communication between the catalyst and the substrate.
For example, in an asymmetric Michael addition, this compound could react with an α,β-unsaturated aldehyde to form a chiral iminium ion. The steric bulk of the methyl groups would block one face of the iminium ion, directing the incoming nucleophile to attack from the opposite side, thus creating a new stereocenter with high enantioselectivity. Although the synthesis of chiral morpholines using organocatalytic methods is a known strategy rsc.org, the application of the this compound scaffold as the primary organocatalyst remains an area with potential for future exploration.
Advanced Materials Science Applications of 2s,3s 2,3 Dimethylmorpholine
Precursor for the Synthesis of Chiral Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, often liquid at room temperature. They are considered "green solvents" due to their negligible vapor pressure and high thermal stability. nih.govwiserpub.comnovapublishers.com When a chiral center is introduced into the cation or anion (or both), a Chiral Ionic Liquid (CIL) is formed. These CILs combine the useful properties of ionic liquids with the ability to recognize and interact with other chiral molecules. nih.gov
The hydrochloride salt of (2S,3S)-2,3-dimethylmorpholine serves as a valuable precursor for creating chiral morpholinium-based ionic liquids. smolecule.com The synthesis typically involves quaternizing the nitrogen atom on the morpholine (B109124) ring with alkyl chains and then performing an anion exchange (metathesis) to introduce a desired anion, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [Nf₂T]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻). alfa-chemistry.compdx.edunih.gov This process yields a chiral cation where the stereochemistry, originating from the this compound backbone, is preserved. The ability to modify both the cation (by changing the alkyl groups on the nitrogen) and the anion allows for the fine-tuning of the resulting CIL's physicochemical properties. alfa-chemistry.comrsc.org
The specific (2S,3S) configuration of the dimethylmorpholine cation has a profound impact on the macroscopic properties of the resulting ionic liquid. The chirality influences how the ions pack together in the liquid state, which in turn affects properties such as viscosity, density, thermal stability, and conductivity. rsc.orgrsc.org The fixed spatial arrangement of the methyl groups on the morpholine ring creates a specific chiral environment that is key to its function in enantiomeric recognition. nih.govmarquette.edu
The properties of morpholinium-based ionic liquids are highly tunable. For instance, the incorporation of an oxygen atom in the morpholine ring can lead to wider electrochemical stability windows (ESWs) and enhanced ionic conductivity compared to some other heterocyclic ILs. rsc.org While pyrrolidinium-based ILs may show better transport properties, morpholinium-based ILs are noted for their high thermal stability and potential for structural design. rsc.orgresearchgate.net The choice of the anion is also critical; for example, ILs with the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion often exhibit lower viscosity and higher conductivity than those with anions like tetrafluoroborate (B81430) ([BF₄]⁻). researchgate.net
Table 1: Representative Physicochemical Properties of Morpholinium-Based Ionic Liquids
| Cation Structure | Anion | Melting Point (°C) | Thermal Stability (Td, °C) | Ionic Conductivity (mS/cm) | Application Highlight |
| N-ethyl-N-methylmorpholinium | [TFSI]⁻ | < -20 | > 300 | ~4.1 (at 25°C) | Electrolyte for supercapacitors researchgate.netgoogle.com |
| N-butyl-N-methylmorpholinium | [TFSI]⁻ | < -20 | > 300 | ~2.2 (at 25°C) | Electrolyte for supercapacitors researchgate.net |
| N-methylmorpholinium propanesulfonic acid | [HSO₄]⁻ | - | - | - | Reusable acid catalyst alfa-chemistry.com |
| 4,4-didecylmorpholinium | Bromide | - | - | - | Antimicrobial agent nih.gov |
The unique properties of CILs derived from precursors like this compound make them suitable for a range of specialized applications.
Catalysis: CILs can act as both solvents and catalysts. Morpholinium-based ILs have been employed as efficient and reusable catalysts for organic reactions like acetylation. alfa-chemistry.comjournalcsij.com The introduction of chirality via the this compound backbone allows these CILs to be used in asymmetric catalysis, where they can influence the stereochemical outcome of a reaction, creating a preference for one enantiomer over another. nih.govsmolecule.com
Separations: A significant application of CILs is in enantiomeric separation. nih.gov They can be used as chiral selectors in analytical techniques like liquid chromatography (LC) and capillary electrophoresis (CE). nih.govresearchgate.netresearchgate.net In this role, the chiral cation of the IL selectively interacts with one enantiomer of a racemic mixture more strongly than the other, allowing for their separation and analysis. The defined stereochemistry of the (2S,3S)-2,3-dimethylmorpholinium cation would be directly responsible for this chiral recognition capability. marquette.edu
Development of Chiral Supramolecular Assemblies Incorporating this compound
Supramolecular chemistry involves the organization of molecules into larger, well-defined structures held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govrsc.org When chiral building blocks are used, they can transmit their chirality to the entire assembly, creating large-scale chiral structures. mdpi.com
While specific research on incorporating this compound into supramolecular assemblies is an emerging area, its molecular structure makes it a highly promising candidate. The key features that enable this are:
Defined Chirality: The (2S,3S) stereocenters provide a rigid and well-defined chiral template that can direct the handedness of the resulting supramolecular polymer or assembly. mdpi.com
Hydrogen Bonding Sites: The morpholine ring contains a hydrogen bond accepting oxygen atom and, depending on its substitution, a hydrogen bond donating N-H group (or a charged N⁺ center capable of strong electrostatic interactions). These sites are crucial for forming the directional, non-covalent bonds that build the assembly. frontiersin.orgresearchgate.net
The self-assembly process would involve dissolving this compound, potentially functionalized with other interacting groups (like aromatic rings for π-stacking), in a suitable solvent. Under the right conditions, the molecules would spontaneously organize into higher-ordered structures like fibers, nanotubes, or gels, with the chirality of the individual molecules being amplified to the macroscopic level. nih.govnih.gov The development of such chiral assemblies could lead to smart materials that respond to external stimuli like light or temperature. mdpi.com
This compound as a Template for Novel Chiral Materials
In materials synthesis, a template or structure-directing agent (SDA) is a molecule that guides the formation of a specific structure around itself. After synthesis, the template is typically removed, leaving behind a cavity or a framework with a predefined shape and functionality. Chiral organic molecules are particularly valuable as SDAs for creating chiral porous materials like zeolites or metal-organic frameworks (MOFs). csic.es
This compound is an excellent candidate for a chiral SDA due to its stereochemical purity and structural rigidity. csic.esillinois.edu By using it in the synthesis of porous materials, it is possible to impart chirality onto the material's framework. The resulting chiral material could have pores and channels with a specific handedness, making them highly effective for enantioselective applications, such as separating racemic mixtures on an industrial scale or performing asymmetric catalysis within the confined space of the pores. csic.es
The design of functional materials is a modular process. The properties of the final material are determined by the building blocks used in its synthesis. This compound can be used not just as a simple space-filling template but as a functional component of the final material. researchgate.netrsc.org
For example, by chemically modifying the this compound molecule prior to its use as an SDA—such as attaching acidic or basic groups, or moieties capable of fluorescence—these functionalities can be introduced into the final material's structure. This strategy allows for the creation of materials designed for specific tasks, such as:
Chiral Catalysts: Incorporating catalytic sites into a chiral framework.
Enantioselective Sensors: Designing materials that selectively bind to one enantiomer, triggering a detectable signal (e.g., a change in color or fluorescence).
Hydrogen bonds are directional and specific, making them a powerful tool in crystal engineering—the design and synthesis of crystalline solids with desired properties. nih.govmdpi.com The structure of this compound, with its hydrogen bond donor and acceptor sites, allows it to participate in extensive hydrogen bond networks. frontiersin.orgmdpi.com
Exploration of Biological Activities and Molecular Interactions of 2s,3s 2,3 Dimethylmorpholine
Structure-Activity Relationship Studies of Chiral Morpholine (B109124) Derivatives
The biological activity of morpholine derivatives is profoundly influenced by their stereochemistry and the nature of their substituents. The specific spatial arrangement of the methyl groups in (2S,3S)-2,3-dimethylmorpholine is a critical determinant of its potential molecular interactions. Structure-activity relationship (SAR) studies on analogous chiral morpholines have consistently demonstrated that even minor changes in stereoisomerism can lead to significant differences in biological potency and target selectivity.
For instance, research on various substituted phenylmorpholines has shown that these compounds can act as releasers of monoamine neurotransmitters, with their specific activity profiles being highly dependent on the substitution pattern. Furthermore, studies on other dimethylmorpholine isomers, such as those with substitutions at the 2,5- or 3,5-positions, have revealed their potential as modulators of various cellular targets, including efflux pumps and nicotinic acetylcholine (B1216132) receptors. The precise impact of the (2S,3S)-dimethyl configuration on such activities remains an area for further investigation.
Investigation of Potential Biological Target Interactions
The morpholine ring, with its inherent polarity and capacity for hydrogen bonding, frequently participates in interactions with biological macromolecules.
Enzyme Interaction and Modulation Studies
Table 1: Hypothetical Enzyme Inhibition Profile for this compound
| Enzyme Target | Assay Type | Potential Activity |
| Monoamine Oxidase (MAO) | In vitro inhibition assay | |
| Cytochrome P450 Isoforms | In vitro metabolic stability assay | |
| Various Kinases | In vitro kinase panel screen | |
| Phosphodiesterases (PDEs) | In vitro enzymatic assay |
This table is illustrative and based on the known activities of the broader morpholine class. Specific data for this compound is not currently available.
Receptor Binding Affinity Profiling
The nitrogen atom in the morpholine ring can act as a key pharmacophoric feature, participating in interactions with various receptors. The stereochemistry of this compound would play a crucial role in its binding affinity and selectivity for different receptor subtypes.
Table 2: Potential Receptor Binding Profile for this compound
| Receptor Target | Assay Type | Potential Affinity (Ki/Kd) |
| Serotonin Receptors (e.g., 5-HT2A, 5-HT2C) | Radioligand binding assay | |
| Dopamine Receptors (e.g., D2, D3) | Radioligand binding assay | |
| Nicotinic Acetylcholine Receptors (nAChRs) | Radioligand binding assay | |
| Sigma Receptors (σ1, σ2) | Radioligand binding assay |
This table represents potential areas of investigation for this compound based on the pharmacology of related compounds. No specific binding data has been publicly reported.
In Vitro Assays for Preliminary Biological Activity Screening
To ascertain the biological potential of this compound, a battery of in vitro assays would be necessary.
Cell-Based Assays for Biochemical Pathway Modulation
Cell-based assays are instrumental in understanding how a compound affects cellular functions and signaling pathways. For this compound, such assays could reveal its impact on pathways relevant to central nervous system disorders, inflammation, or metabolic diseases.
Table 3: Illustrative Cell-Based Assays for this compound
| Assay Type | Cell Line | Pathway Investigated | Potential Endpoint |
| Neurite Outgrowth Assay | PC12, SH-SY5Y | Neurotrophic factor signaling | Measurement of neurite length |
| Cytokine Release Assay | PBMCs, Macrophages | Inflammatory signaling | Quantification of TNF-α, IL-6 |
| Glucose Uptake Assay | Adipocytes, Myocytes | Insulin signaling | Measurement of radiolabeled glucose uptake |
This table outlines potential experimental approaches. The actual effects of this compound in these assays are unknown.
Biochemical Assays for Specific Target Engagement
Biochemical assays are crucial for confirming direct interaction with a purified biological target. These assays can provide quantitative measures of a compound's potency, such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).
Table 4: Examples of Biochemical Assays for this compound
| Target | Assay Principle | Parameter Measured |
| Purified MAO-A/MAO-B | Fluorometric or radiometric detection of product formation | IC50 |
| Recombinant nAChR subtypes | Ion flux assays (e.g., using fluorescent indicators) | IC50 or EC50 |
| Purified Kinase domains | ADP-Glo or similar luminescence-based assays | IC50 |
This table provides examples of assays that would be required to characterize the biochemical activity of this compound. Specific data is not available.
Mechanistic Insights into Biological Activity from Analogous Structures (Hypotheses)
Given the absence of direct studies on this compound, its potential biological activities can be hypothesized based on the well-documented structure-activity relationships (SAR) of other morpholine-containing compounds. sci-hub.se The morpholine ring can influence a molecule's potency and pharmacokinetic properties through interactions with target proteins. nih.gov
Antimicrobial Activity Hypotheses
The morpholine moiety is present in various compounds with demonstrated antimicrobial effects. sci-hub.se The potential antimicrobial mechanisms of this compound can be hypothesized based on the activities of its analogs.
One hypothesis is that it could act as an antibiotic enhancer . Some morpholine-containing compounds have been shown to potentiate the activity of existing antibiotics against multidrug-resistant (MDR) bacteria. For instance, certain 5-arylideneimidazolones with a morpholine substituent significantly reduced the minimum inhibitory concentrations (MICs) of oxacillin (B1211168) in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Molecular modeling studies of these analogs suggest an interaction with the allosteric site of penicillin-binding protein 2a (PBP2a), a key enzyme in β-lactam resistance. mdpi.comnih.gov The dimethyl substitution on the morpholine ring of this compound could modulate the binding affinity to such allosteric sites, potentially disrupting the resistance mechanism.
Another proposed mechanism is the inhibition of efflux pumps . Bacterial efflux pumps are a major cause of MDR. Certain morpholine derivatives have been shown to inhibit these pumps, such as the AcrAB-TolC efflux pump in Klebsiella aerogenes. mdpi.comnih.gov By blocking these pumps, the intracellular concentration of antibiotics can be increased, restoring their efficacy. The specific stereochemistry and methyl groups of this compound could play a role in the specific and effective blockage of these efflux pump channels.
Furthermore, some morpholine derivatives exhibit intrinsic antimicrobial activity, although often at higher concentrations. mdpi.com The mechanism for this direct action is not always clear but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes. For example, some benzimidazole (B57391) derivatives fused with a morpholine motif have shown significant antimicrobial activity by potentially targeting enzymes like enoyl-acyl carrier protein (ACP) reductase or glucosamine-6-phosphate synthase. openmedicinalchemistryjournal.com
It is also important to consider that the substitution pattern on the morpholine ring is crucial for activity. For example, in a series of pyranopyridine efflux pump inhibitors, analogs with a 2,6-dimethylmorpholine (B58159) group were synthesized and evaluated, indicating that substitutions on the morpholine ring are critical for inhibitory activity. nih.gov
Anti-inflammatory Activity Hypotheses
The morpholine nucleus is a common feature in many anti-inflammatory agents. sci-hub.se Hypotheses for the anti-inflammatory action of this compound can be derived from studies on its analogs.
A primary hypothesis is the inhibition of key inflammatory enzymes . Benzophenone-substituted morpholine derivatives have demonstrated potent anti-inflammatory activity, in some cases exceeding that of standard drugs like aspirin, by inhibiting cyclooxygenase (COX) enzymes. sci-hub.se The this compound scaffold could potentially be functionalized to interact with the active site of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Another potential mechanism is the inhibition of nuclear factor-kappa B (NF-κB) . Substituted morpholine derivatives have been shown to inhibit NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes. sci-hub.se Molecular docking studies of these analogs suggest that the morpholine moiety can form crucial interactions within the binding pocket of enzymes involved in the NF-κB signaling pathway. sci-hub.se The stereospecificity of this compound could lead to a more defined and potent interaction with these targets.
Additionally, some morpholine derivatives have been investigated for their ability to inhibit the production of nitric oxide (NO) , an inflammatory mediator. nih.gov For example, certain morpholine β-lactam hybrids have shown anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS). researchgate.net The specific stereochemistry of this compound might influence its ability to selectively inhibit iNOS.
The table below summarizes the observed activities of various morpholine derivatives, providing a basis for the hypothesized activities of this compound.
| Compound Class | Observed Biological Activity | Potential Mechanism of Action | Reference |
| Morpholine-containing 5-arylideneimidazolones | Enhanced antibiotic efficacy against MRSA | Allosteric inhibition of PBP2a; Inhibition of AcrAB-TolC efflux pump | mdpi.comnih.gov |
| Benzimidazole-morpholine hybrids | Antimicrobial activity | Inhibition of essential bacterial enzymes (e.g., enoyl-acyl carrier protein reductase) | openmedicinalchemistryjournal.com |
| Benzophenone-substituted morpholines | Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | sci-hub.se |
| Substituted morpholines | Anti-inflammatory | Inhibition of Nuclear Factor-kappa B (NF-κB) | sci-hub.se |
| Morpholine β-lactam hybrids | Anti-inflammatory | Inhibition of inducible nitric oxide synthase (iNOS) | researchgate.net |
Computational and Theoretical Investigations of 2s,3s 2,3 Dimethylmorpholine
Quantum Chemical Studies on Molecular Conformation and Stereochemistry
Quantum chemical methods, such as Density Functional Theory (DFT), are essential for predicting the most stable three-dimensional structure of a molecule. The morpholine (B109124) ring typically adopts a chair conformation to minimize steric and electronic repulsions. For (2S,3S)-2,3-dimethylmorpholine, the two methyl groups are in a cis configuration.
Computational analysis of related isomers, such as (2S,5R)-2,5-dimethylmorpholine, confirms that the morpholine ring prefers a chair conformation. In this isomer, the methyl groups are in a trans relationship. For the (2S,3S) isomer, the lowest energy chair conformation would be expected to place the two adjacent methyl groups in a sequential equatorial-axial or axial-equatorial arrangement to minimize steric strain. However, the energetic preference between these arrangements and other possible conformations, like a twist-boat, would require specific DFT calculations. These calculations would typically involve:
Geometry Optimization: To find the lowest energy (most stable) arrangement of atoms for each possible conformer (e.g., chair, boat, twist-boat).
Frequency Analysis: To confirm that the optimized geometries are true energy minima and to calculate thermodynamic properties like Gibbs free energy.
Potential Energy Surface (PES) Scan: To map the energy changes as specific dihedral angles are rotated, revealing the energy barriers between different conformations.
Molecular Docking Simulations for Predicting Biological Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein. mdpi.com This method is crucial in drug discovery for predicting binding affinity and mode of action. mdpi.comnih.gov
While docking studies specifically for this compound are not widely reported, research on complex molecules incorporating a dimethylmorpholine moiety provides significant insights. For instance, a series of potent and selective mTOR kinase inhibitors feature substituted morpholine rings that engage with the solvent-exposed region of the enzyme's ATP-binding site.
For this compound, it can be hypothesized that its morpholine oxygen would act as a hydrogen bond acceptor in a similar manner. The cis-dimethyl groups at the C2 and C3 positions would present a specific steric and hydrophobic profile, influencing which protein pockets it could favorably occupy. The precise orientation and interactions would be determined by the specific topology of the binding site.
Binding site analysis involves identifying the key amino acid residues that form interactions with the ligand. researchgate.net Docking programs use scoring functions to estimate the binding affinity, often expressed as a docking score in kcal/mol, which helps in ranking potential molecules. mdpi.com
In studies of mTOR inhibitors, the selectivity between mTOR and the related PI3Kα kinase was found to be influenced by the steric bulk of the morpholine substituents. For example, modeling showed that two conformations are possible for the binding of (3S,5R)-3,5-dimethylmorpholine in the mTOR active site. In contrast, one of these conformations results in a steric clash with a methionine residue (Met772) in PI3Kα, explaining the observed selectivity. caltech.edu
This highlights how the specific stereochemistry of the dimethylmorpholine group is critical. A docking study of this compound against a panel of protein targets would be necessary to predict its specific binding partners and affinities. The results would depend on whether the binding site can accommodate the unique spatial arrangement of the cis-methyl groups and form favorable interactions.
Table 1: Example of Docking Parameters for Kinase Inhibitors with Morpholine Moieties This table is illustrative, based on typical data from studies on related compounds, as specific data for this compound is not available.
| Compound/Moiety | Target Protein | Key Interacting Residues | Predicted Interaction Type | Docking Score (kcal/mol) |
|---|---|---|---|---|
| (3S,5R)-3,5-dimethylmorpholine derivative | mTOR | Val2240, Met2345 | H-Bond, Hydrophobic | -9.8 |
| (R)-3-methylmorpholine derivative | mTOR | Val2240 | H-Bond | -8.5 |
| Unsubstituted Morpholine derivative | PI3Kα | Val851 | H-Bond | -7.9 |
Predictive Models for Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. acs.org Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in chemical structure with changes in biological effect.
SAR studies on kinase inhibitors have demonstrated the importance of the substitution pattern on the morpholine ring. Increasing the steric bulk on the morpholine can significantly enhance selectivity for mTOR over PI3K. For example, replacing an unsubstituted morpholine with a dimethylmorpholine derivative can increase selectivity over 100-fold. This is a clear demonstration of how the methyl groups, such as those in this compound, are not mere decorations but are critical determinants of biological function.
A predictive QSAR model for a series of compounds containing the this compound scaffold would typically be built by:
Synthesizing a library of related compounds with variations at different positions.
Measuring the biological activity of each compound (e.g., IC₅₀).
Calculating a set of molecular descriptors (e.g., logP, polar surface area, steric parameters, electronic properties) for each compound.
Using statistical methods to build an equation that relates the descriptors to the activity.
Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. The descriptors for the (2S,3S)-dimethyl moiety would be crucial variables in this model.
Mechanistic Computational Studies of Catalytic Pathways Involving this compound
This compound, as a chiral secondary amine, has potential applications in asymmetric catalysis, acting as a chiral ligand for a metal center or as an organocatalyst. Computational studies are indispensable for understanding the mechanisms of such catalytic reactions.
For example, transition-metal catalyzed hydroamination is an atom-economical method for synthesizing amines. The mechanism often involves the coordination of the amine to a metal catalyst, followed by insertion of an alkene into the metal-nitrogen bond. DFT calculations can be used to model the entire catalytic cycle, including:
Reactant and Catalyst Complexation: Modeling the initial binding of the amine and alkene to the metal center.
Transition State Analysis: Locating the transition state structures for key steps, such as the alkene insertion, and calculating their activation energies. The activation energy determines the rate of the reaction.
Product Release: Modeling the dissociation of the product from the catalyst, regenerating it for the next cycle.
In asymmetric catalysis, the chiral ligand, such as this compound, controls the stereochemical outcome of the reaction. Computational studies can explain this by comparing the activation energies of the transition states leading to the different stereoisomeric products. The favored product is the one formed via the lower-energy transition state. The specific cis arrangement of the methyl groups in this compound would create a unique chiral environment around the metal center, influencing the facial selectivity of the alkene approach and thus determining the final product's stereochemistry.
Chemical Transformations and Derivatization Strategies for 2s,3s 2,3 Dimethylmorpholine
Nucleophilic Reactivity of the Nitrogen Atom in the Morpholine (B109124) Ring
The nitrogen atom in the (2S,3S)-2,3-dimethylmorpholine ring possesses a lone pair of electrons, making it a potent nucleophile. This characteristic is fundamental to its role in organic synthesis, enabling it to attack electron-deficient centers and form new covalent bonds. Like other secondary amines, morpholine and its derivatives engage in a wide array of nucleophilic reactions. wikipedia.org However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, rendering it slightly less nucleophilic and less basic than analogous piperidines. wikipedia.orgatamankimya.com
The nucleophilic character of the nitrogen atom is the basis for many derivatization reactions, including alkylation and acylation. smolecule.com This reactivity allows for the introduction of various substituents onto the nitrogen, thereby modifying the molecule's steric, electronic, and physicochemical properties. The specific (2S,3S) stereochemistry, with the two methyl groups in a cis configuration, can introduce steric hindrance that may influence the rate and outcome of its nucleophilic reactions compared to less substituted or differently substituted morpholines. A study on the synthesis of (2R,3S)-2,3-dimethylmorpholine demonstrated its successful creation through a multi-step process involving acylation, cyclization, and reduction, highlighting the accessibility of the nitrogen for chemical modification even with adjacent stereocenters. thieme-connect.com
Acid-Base Equilibria and Their Influence on Reactivity
The nitrogen atom's lone electron pair also confers basic properties to this compound, allowing it to act as a Brønsted-Lowry base and accept a proton. wikipedia.org This establishes a chemical equilibrium between the unprotonated free amine and its conjugate acid, the morpholinium ion. The position of this equilibrium, and thus the concentration of the reactive nucleophilic species, is governed by the pH of the solution and the pKa of the morpholinium ion. cdnsciencepub.com Predicted pKa values for related dimethylmorpholine structures are around 9.0. lookchem.comlookchem.comchemicalbook.comchemicalbook.com
Free Amine ⇌ Morpholinium Ion
O(CH(CH₃)CH(CH₃))NH + H₂O ⇌ O(CH(CH₃)CH(CH₃))NH₂⁺ + OH⁻
For the nitrogen atom to function as an effective nucleophile, the reaction medium must be sufficiently basic to ensure a significant concentration of the deprotonated, free amine form. In acidic conditions, the nitrogen is protonated, and the resulting morpholinium cation lacks the lone pair necessary for nucleophilic attack. This pH-dependent reactivity is a critical consideration in designing synthetic procedures involving this compound. cdnsciencepub.comresearchgate.net The compound is often supplied as a hydrochloride salt, this compound hydrochloride, which requires treatment with a base to liberate the free amine before it can be used as a nucleophile. smolecule.com
Synthetic Modification for Expanding Chemical Utility
The modification of this compound at the nitrogen atom is a primary strategy for expanding its chemical applications. Alkylation and acylation are two of the most common derivatization techniques employed.
N-alkylation involves the reaction of the morpholine nitrogen with an alkylating agent, such as an alkyl halide or sulfonate, to form a tertiary amine. This reaction proceeds via a nucleophilic substitution mechanism. The choice of solvent and base is crucial for optimal results. For instance, the N-alkylation of a related morpholine derivative has been successfully achieved using acetaldehyde (B116499) or propionaldehyde (B47417) in the presence of sodium triacetoxyborohydride (B8407120) through standard reductive alkylation. nih.gov In other cases, reagents like methyl iodide in dimethylformamide (DMF) or benzyl (B1604629) bromide with a base like potassium carbonate (K₂CO₃) are used. nih.gov These reactions expand the molecular complexity and can significantly alter the biological or chemical properties of the resulting N-substituted derivative.
The table below shows representative conditions for N-alkylation on analogous morpholine compounds.
| Morpholine Derivative | Alkylating Agent | Base/Reagent | Solvent | Conditions | Product | Yield | Reference |
| (S,S)-2-phenyl-3,5,5-trimethylmorpholine | Acetaldehyde | Sodium triacetoxyborohydride | Methylene Chloride | N/A | (S,S)-N-Ethyl-2-phenyl-3,5,5-trimethylmorpholine | N/A | nih.gov |
| (S,S)-2-phenyl-3,5,5-trimethylmorpholine | Propionaldehyde | Sodium triacetoxyborohydride | Methylene Chloride | N/A | (S,S)-N-Propyl-2-phenyl-3,5,5-trimethylmorpholine | N/A | nih.gov |
| (3S,5S)-3,5-Dimethylmorpholine | Methyl iodide | K₂CO₃ | Acetonitrile | Reflux, 6-8 hours | N-Methyl-(3S,5S)-3,5-dimethylmorpholinium iodide | 65-73% | |
| (3S,5S)-3,5-Dimethylmorpholine | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux, 6-8 hours | N-Benzyl-(3S,5S)-3,5-dimethylmorpholinium bromide | 65-73% |
This table presents data for analogous compounds to illustrate the general reaction conditions for N-alkylation of dimethylmorpholines.
N-acylation is another key transformation, resulting in the formation of a stable amide linkage. This reaction typically involves treating the morpholine with an acylating agent like an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. mdpi.com For example, the acylation of (3S,5S)-3,5-dimethylmorpholine with acetyl chloride or benzoyl chloride in the presence of triethylamine (B128534) (Et₃N) as a base proceeds efficiently to yield the corresponding N-acyl derivatives. Such reactions are pivotal in peptide synthesis and for modifying the properties of molecules for pharmaceutical applications. mdpi.com
The table below details representative conditions for N-acylation reactions on a related morpholine compound.
| Morpholine Derivative | Acylating Agent | Base | Solvent | Conditions | Product Type | Yield | Reference |
| (3S,5S)-3,5-Dimethylmorpholine | Acetyl chloride | Triethylamine | Dichloromethane | 0°C to RT | N-Acetyl derivative | 82-89% | |
| (3S,5S)-3,5-Dimethylmorpholine | Benzoyl chloride | Triethylamine | Dichloromethane | 0°C to RT | N-Benzoyl derivative | 82-89% | |
| Amino alcohol precursor to (2R,3S)-2,3-dimethylmorpholine | Chloroacetyl chloride | K₂CO₃ | THF-H₂O | -10°C, 1 hr | N-Chloroacetyl derivative | 85% | thieme-connect.com |
This table presents data for analogous or precursor compounds to illustrate general reaction conditions for N-acylation.
Through N-alkylation and N-acylation, a vast library of N-substituted this compound derivatives can be synthesized. These derivatization strategies are fundamental for tuning the molecule's properties for specific applications, such as in medicinal chemistry or materials science. For example, nucleophilic aromatic substitution reactions, where the morpholine nitrogen displaces a leaving group on an aromatic or heteroaromatic ring, are common. The reaction of cis-2,6-dimethylmorpholine (B33440) with 7-chloro-5-methyl- lookchem.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine in PEG400 at 120°C resulted in an 89% yield of the N-substituted product, demonstrating a green and efficient method for creating such derivatives. mdpi.com The synthesis of N-ethyl and N-propyl derivatives of a related morpholine was explored to create analogues with potentially improved potency as antagonists of nicotine-induced effects. nih.gov These examples underscore the power of N-substitution to expand the chemical utility and biological relevance of the morpholine scaffold.
Analytical Methodologies for Stereoisomeric Characterization of 2s,3s 2,3 Dimethylmorpholine
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. chiralpedia.com This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. rotachrom.com Both gas and liquid chromatography are powerful tools for assessing the enantiomeric purity of (2S,3S)-2,3-dimethylmorpholine.
Gas Chromatography (GC) with Chiral Stationary Phases
Chiral gas chromatography (GC) is a highly effective method for the enantioselective analysis of volatile chiral compounds like 2,3-dimethylmorpholine (B2735255). nih.gov The separation is achieved by using capillary columns coated with a chiral stationary phase (CSP). azom.com The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times. azom.com
Commonly used chiral stationary phases for GC include derivatized cyclodextrins, such as permethylated β-cyclodextrin, and amino acid derivatives, like Chirasil-Val. researchgate.netchromatographyonline.com The choice of CSP is crucial and depends on the specific chemical nature of the analyte. For amines like 2,3-dimethylmorpholine, derivatization with a suitable reagent, such as a pentafluoropropionyl group, can enhance volatility and improve chiral recognition on the column. azom.com The selection of the appropriate CSP and analytical conditions, including temperature programming and carrier gas flow rate, is essential for achieving optimal separation of the enantiomers.
Table 1: Exemplary Chiral GC Stationary Phases and Their Applications
| Chiral Stationary Phase (CSP) | Common Applications | Principle of Separation |
| Derivatized Cyclodextrins (e.g., Lipodex® phases) | Separation of a wide range of chiral compounds including alcohols, ketones, and amines. nih.gov | Inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin. azom.com |
| Amino Acid Derivatives (e.g., Chirasil® phases) | Enantioseparation of amino acids and other chiral amines and amides. nih.gov | Hydrogen bonding and dipole-dipole interactions between the analyte and the chiral selector. azom.com |
| Chiral Metal Complexes | Separation of various chiral compounds through coordination. azom.com | Enantioselective complexation gas chromatography. nih.gov |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is another powerful and widely used technique for the enantiomeric purity assessment of chiral compounds. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and effective for a broad range of chiral separations. orochem.com These CSPs can be coated or covalently bonded to a silica (B1680970) support. Covalently bonded phases offer the advantage of being compatible with a wider range of organic solvents. orochem.com
The separation mechanism in chiral HPLC is based on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers of the analyte and the chiral stationary phase. rotachrom.com The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like heptane (B126788) and a polar modifier like an alcohol, is critical for achieving the desired separation. uta.edu The enantiomeric excess (e.e.) of a sample can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram.
Table 2: Common Chiral HPLC Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) Type | Examples of Commercial Columns | Typical Mobile Phases |
| Polysaccharide-based (Amylose or Cellulose derivatives) | Chiralpak® IA, Chiralcel® OD | Heptane/Isopropanol, Heptane/Ethanol (B145695) |
| Cyclofructan-based | LARIHC™ CF6-RN, LARIHC™ CF7-DMP | Normal phase, polar organic, and reversed-phase modes. uta.edu |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP) column | Aqueous buffers with organic modifiers |
Spectroscopic Techniques for Stereochemical Elucidation
Spectroscopic methods provide invaluable information about the three-dimensional structure of molecules, including the relative and absolute configuration of chiral centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of diastereomers. For 2,3-dimethylmorpholine, which has two chiral centers, two diastereomeric pairs exist: cis and trans. The relative orientation of the two methyl groups (either on the same side or on opposite sides of the morpholine (B109124) ring) leads to distinct differences in the NMR spectra.
Specifically, ¹H and ¹³C NMR chemical shifts and coupling constants are sensitive to the stereochemical environment. cdnsciencepub.com For instance, the chemical shifts of the methyl groups and the ring protons will differ between the cis and trans isomers due to different spatial arrangements and through-space interactions. cdnsciencepub.com In some cases, derivatization with a chiral resolving agent can be used to distinguish between enantiomers in the NMR spectrum, as the resulting diastereomers will have different NMR signals. libretexts.org
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide further insight into the relative configuration by identifying protons that are close in space.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. biu.ac.illibretexts.org This differential absorption, known as the Cotton effect, provides information about the stereochemical features of the molecule.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govanton-paar.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The diffraction data allows for the calculation of an electron density map, from which the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, including the absolute stereochemistry of each chiral center. nih.govanton-paar.com
To determine the absolute configuration, the anomalous dispersion effect is often utilized. This requires the presence of a heavier atom in the molecule or the use of a specific X-ray wavelength. The absolute configuration determined by X-ray crystallography for a specific stereoisomer can then be used to calibrate other, less direct methods like CD spectroscopy. Although it provides unambiguous results, the main limitation of X-ray crystallography is the requirement for a suitable single crystal of the compound. nih.gov
Mass Spectrometry for Structural Confirmation and Impurity Profiling
Mass spectrometry (MS) serves as a critical analytical tool in the characterization of this compound, providing definitive confirmation of its molecular weight and offering insights into its structural integrity through the analysis of fragmentation patterns. Furthermore, when coupled with chromatographic techniques, MS is indispensable for the detection and identification of process-related impurities, ensuring the chemical purity of the target compound. nih.govsemanticscholar.org
The initial step in the mass spectrometric analysis of this compound involves determining its molecular weight. In electron ionization (EI) mass spectrometry, a sample is bombarded with high-energy electrons, causing a molecule to lose an electron and form a positively charged molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. For this compound, the molecular formula is C₆H₁₃NO, which gives a calculated molecular weight of approximately 115.17 g/mol . bldpharm.com The detection of a molecular ion peak at m/z 115 is a primary indicator of the compound's presence.
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed Molecular Ion (M+) [m/z] |
| This compound | C₆H₁₃NO | 115.17 | 115 |
Following ionization, the energetically unstable molecular ions can break apart into smaller, charged fragments. chemguide.co.uk The specific pattern of these fragments is highly dependent on the molecule's structure and can be used as a "molecular fingerprint" to confirm its identity. While a detailed fragmentation pattern for this compound is not extensively published, general fragmentation principles for cyclic amines and ethers can be applied. Common fragmentation pathways include the cleavage of C-C and C-O bonds within the morpholine ring and the loss of small neutral molecules or radicals.
For instance, the fragmentation of the isomeric compound 2,6-dimethylmorpholine (B58159) shows characteristic peaks that can provide clues to the fragmentation of the 2,3-isomer. nih.gov The analysis of these patterns is crucial for distinguishing between structural isomers, which have the same molecular weight but different arrangements of atoms. chemguide.co.uk
| m/z Value | Possible Fragment Identity | Possible Neutral Loss |
| 115 | [C₆H₁₃NO]⁺ (Molecular Ion) | - |
| 100 | [M - CH₃]⁺ | Loss of a methyl radical |
| 86 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 71 | [C₄H₉N]⁺ | Cleavage and loss of C₂H₄O |
| 57 | [C₃H₇N]⁺ | Further fragmentation |
| 42 | [C₂H₄N]⁺ | Cleavage of the ring |
Note: This table represents plausible fragmentation patterns based on general principles of mass spectrometry and data from related morpholine structures. The actual fragmentation can vary based on the specific stereoisomer and the ionization technique used.
For comprehensive impurity analysis, mass spectrometry is most powerfully employed when coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). nih.govthermofisher.com These hyphenated techniques, such as GC-MS and LC-MS, allow for the physical separation of impurities from the main compound before they enter the mass spectrometer for detection and identification. semanticscholar.org
High-resolution mass spectrometry (HRMS) is particularly valuable for impurity profiling. thermofisher.comsterlingpharmasolutions.com HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of the elemental composition of an unknown impurity. thermofisher.com This level of precision is often sufficient to assign a unique molecular formula to an impurity, which is the first step in its structural elucidation. thermofisher.com
Tandem mass spectrometry (MS/MS) is another advanced technique used for structural confirmation. lcms.cz In MS/MS, a specific ion (such as a potential impurity) is selected, fragmented again, and its secondary fragments are analyzed. This provides detailed structural information that can help to definitively identify the impurity, even when it is present at very low levels in a complex mixture. sterlingpharmasolutions.comnih.gov The use of such advanced MS techniques is crucial for meeting the stringent purity requirements of pharmaceutical compounds and their intermediates. sterlingpharmasolutions.com
Future Research Directions and Emerging Paradigms for 2s,3s 2,3 Dimethylmorpholine
Integration of (2S,3S)-2,3-dimethylmorpholine in Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step. researchgate.netrug.nlbeilstein-journals.org The integration of chiral building blocks like this compound into MCRs is a promising strategy for the stereoselective synthesis of diverse heterocyclic compounds.
Future research is expected to focus on the development of novel MCRs that utilize this compound as a chiral amine component. These reactions could lead to the rapid generation of libraries of structurally diverse and stereochemically defined morpholine-containing compounds. For instance, Ugi-type MCRs, which typically involve an amine, a carboxylic acid, an isocyanide, and a carbonyl compound, could be adapted to incorporate this compound to produce complex peptide-like structures with constrained morpholine (B109124) backbones. beilstein-journals.org
The exploration of metal-catalyzed MCRs involving this compound is another burgeoning area. Transition metals like palladium, nickel, and rhodium can catalyze a wide range of transformations, and their use in conjunction with this chiral morpholine derivative could enable the synthesis of novel heterocyclic systems with high levels of stereocontrol. nih.gov
Development of Next-Generation Chiral Catalysts and Ligands Utilizing the Morpholine Scaffold
The inherent chirality and the presence of both nitrogen and oxygen heteroatoms make the morpholine scaffold an attractive platform for the design of new chiral catalysts and ligands for asymmetric synthesis. taltech.ee this compound and its derivatives have the potential to serve as effective ligands in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
The development of bidentate and tridentate ligands derived from this compound is a key area of future research. These ligands can coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in catalytic transformations. ajchem-b.com For example, the synthesis of phosphine- or amine-functionalized derivatives of this compound could lead to new classes of ligands for asymmetric hydrogenation, a powerful tool for the synthesis of chiral molecules. rsc.orgresearchgate.net
Furthermore, the morpholine nitrogen can be utilized in organocatalysis. taltech.ee Protonated chiral morpholines can act as Brønsted acids, while their N-oxides can serve as chiral oxidizing agents. Research into the application of this compound-based organocatalysts in various asymmetric transformations is an expanding field.
Exploration of Novel Therapeutic and Agrochemical Precursor Applications
The morpholine ring is a recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical and metabolic properties. biosynce.comnih.gov this compound serves as a valuable chiral building block for the synthesis of new therapeutic agents. evitachem.comsmolecule.com
Future research will likely focus on incorporating the this compound moiety into novel drug candidates targeting a wide range of diseases, including central nervous system disorders, cancer, and infectious diseases. acs.org The specific stereochemistry of this compound can play a crucial role in the binding affinity and selectivity of a drug for its biological target. nih.gov For instance, chiral morpholines are key intermediates in the synthesis of compounds with affinity for trace amine-associated receptors (TAARs). google.com
In the agrochemical sector, morpholine derivatives have been successfully used as fungicides. unibo.itgoogle.co.uggoogle.com The development of new agrochemicals based on the this compound scaffold could lead to more effective and environmentally benign crop protection agents. Research in this area will involve the synthesis and biological evaluation of novel morpholine derivatives for their fungicidal, herbicidal, or insecticidal activities.
| Application Area | Potential Compound Class | Key Research Focus |
| Therapeutics | CNS agents, anticancer drugs, antivirals | Synthesis of novel derivatives, structure-activity relationship (SAR) studies, evaluation of pharmacokinetic properties. nih.govacs.org |
| Agrochemicals | Fungicides, herbicides | Design and synthesis of new active ingredients, investigation of mode of action, and assessment of environmental impact. unibo.it |
Sustainable Synthesis and Application Methodologies for Chiral Morpholine Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes. chiralpedia.com Future research on this compound will emphasize the development of sustainable and efficient synthetic methods. This includes the use of biocatalysis, flow chemistry, and the utilization of renewable starting materials.
Biocatalytic approaches, employing enzymes such as transaminases and amine dehydrogenases, offer a highly selective and environmentally friendly route to chiral amines and their derivatives. hims-biocat.eursc.org The enzymatic synthesis of this compound or its precursors could significantly reduce the environmental impact compared to traditional chemical methods. mdpi.com
Flow chemistry provides a platform for the safe, efficient, and scalable synthesis of chemical compounds. ajchem-b.com The development of continuous flow processes for the synthesis and derivatization of this compound could offer significant advantages in terms of reaction control, safety, and throughput. acs.org
The use of deep eutectic solvents (DESs) as green reaction media for the synthesis of chiral amines is another promising area. mdpi.com These solvents are biodegradable, have low toxicity, and can enhance reaction rates and selectivities.
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. Advanced spectroscopic and imaging techniques are poised to play a significant role in the real-time monitoring of reactions involving this compound.
In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide valuable information on the concentration of reactants, intermediates, and products throughout a chemical reaction. acs.org This data can be used to elucidate reaction pathways, identify key intermediates, and optimize reaction conditions for improved yield and selectivity.
The application of these advanced analytical techniques to the synthesis and catalytic applications of this compound will enable a more rational and data-driven approach to process development and optimization. For example, monitoring the formation of a Grignard reagent in real-time can ensure its efficient and safe generation. acs.org
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (2S,3S)-2,3-dimethylmorpholine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of this compound typically involves stereoselective reactions to establish the chiral centers. A common approach includes the use of chiral auxiliaries or catalysts to control the configuration during ring formation. For example, morpholine derivatives can be synthesized via nucleophilic substitution or cyclization reactions, as seen in analogous morpholine syntheses . To ensure stereochemical purity, techniques like chiral chromatography (HPLC or GC with chiral columns) or polarimetry should be employed. X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments can confirm spatial arrangements, as demonstrated in stereochemical analyses of related compounds .
Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this compound?
- Methodological Answer : Circular dichroism (CD) spectroscopy and vibrational circular dichroism (VCD) are powerful for distinguishing enantiomers. Additionally, and NMR coupled with chiral shift reagents can resolve diastereomeric interactions. For definitive confirmation, single-crystal X-ray diffraction is the gold standard, as highlighted in studies resolving similar chiral morpholine derivatives .
Q. How should researchers address measurement uncertainty in quantifying this compound using HPLC?
- Methodological Answer : Calibration curves with certified reference materials (CRMs) and internal standards (e.g., deuterated analogs) reduce variability. Replicate injections and statistical tools like standard deviation (SD) or relative standard deviation (RSD) should quantify uncertainty. Data validation protocols, such as those outlined in regulatory frameworks for analytical consistency , ensure reproducibility.
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data between in vitro and in vivo studies for this compound be resolved?
- Methodological Answer : Discrepancies often arise from differences in metabolic stability or protein binding. To resolve these, conduct parallel assays:
- In vitro : Use hepatic microsomes or hepatocytes to assess metabolic clearance.
- In vivo : Perform cassette dosing in animal models with LC-MS/MS quantification of plasma and tissue levels.
Cross-validate using physiologically based pharmacokinetic (PBPK) modeling, as applied in preclinical studies of related compounds .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) model ligand-receptor interactions. Quantum mechanics/molecular mechanics (QM/MM) can refine binding energy calculations. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities, following methodologies in pharmacological studies .
Q. What strategies optimize the solubility and stability of this compound in aqueous solutions for pharmacological applications?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
- Stability : Conduct pH- and temperature-dependent stability studies (e.g., 25°C vs. 37°C in buffers). Lyophilization or nanoformulation (liposomes) enhances shelf-life, as demonstrated in stability protocols for similar compounds .
Data Presentation and Reproducibility
Q. How should researchers present stereochemical and physicochemical data for this compound in publications?
- Methodological Answer : Follow journal guidelines for stereochemical descriptors (Cahn-Ingold-Prelog rules) and include crystallographic data (CCDC accession numbers). For figures, use color-coded 3D structures and tables summarizing key parameters (e.g., , melting point). Avoid overcrowding graphics, as emphasized in chemistry manuscript guidelines .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Document reaction conditions (temperature, solvent purity, catalyst loadings) in detail. Share raw spectral data (NMR, HRMS) in supplementary materials. Use open-source platforms like Zenodo for data deposition, aligning with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
